Cas no 82082-50-6 (N-Benzyl 2-bromobenzamide)

N-Benzyl 2-bromobenzamide structure
N-Benzyl 2-bromobenzamide structure
Product Name:N-Benzyl 2-bromobenzamide
CAS 번호:82082-50-6
MF:C14H12BrNO
메가와트:290.15518283844
MDL:MFCD00227668
CID:719879
PubChem ID:687458
Update Time:2024-10-27

N-Benzyl 2-bromobenzamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Benzyl-2-bromobenzamide
    • N-BENZYL 2-BROMOBENZAMIDE
    • Benzamide,2-bromo-N-(phenylmethyl)-
    • 2-bromo-N-benzylbenzamide
    • N-benzyl o-bromobenzamide
    • N-Benzyl2-bromobenzamide
    • CBDivE_015629
    • MLS001033237
    • ARONIS004995
    • HMS2699H24
    • (2-bromophenyl)-N-benzylcarboxamide
    • STK124915
    • ST003584
    • SMR000363740
    • V7867
    • 2-Bromo-N-(phenylmethyl)benzamide (ACI)
    • DTXSID30350762
    • H11343
    • AS-58601
    • N~1~-BENZYL-2-BROMOBENZAMIDE
    • CS-0212295
    • AB00081049-01
    • AKOS000186767
    • EU-0067434
    • Z27749499
    • MFCD00227668
    • 82082-50-6
    • SCHEMBL8055115
    • CHEMBL1901697
    • N-Benzyl 2-bromobenzamide
    • MDL: MFCD00227668
    • 인치: 1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
    • InChIKey: PUIYIJWJYXUFGR-UHFFFAOYSA-N
    • 미소: O=C(C1C(Br)=CC=CC=1)NCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 289.01000
  • 동위원소 질량: 289.01
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 251
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 29.1

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.404
  • 융해점: 110-114
  • 비등점: 438°C at 760 mmHg
  • 플래시 포인트: 218.7°C
  • 굴절률: 1.614
  • PSA: 29.10000
  • LogP: 3.77000

N-Benzyl 2-bromobenzamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    ?? ?? ??:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-Benzyl 2-bromobenzamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B300008-100mg
N-Benzyl 2-bromobenzamide
82082-50-6
100mg
$ 64.00 2023-04-18
TRC
B300008-250mg
N-Benzyl 2-bromobenzamide
82082-50-6
250mg
$ 75.00 2023-04-18
TRC
B300008-500mg
N-Benzyl 2-bromobenzamide
82082-50-6
500mg
$ 87.00 2023-04-18
TRC
B300008-1g
N-Benzyl 2-bromobenzamide
82082-50-6
1g
$ 98.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854712-5g
N-benzyl 2-bromobenzamide
82082-50-6 95%
5g
2,180.00 2021-05-17
Apollo Scientific
OR3595-1g
N-Benzyl-2-bromobenzamide
82082-50-6 98%
1g
£39.00 2025-02-19
Apollo Scientific
OR3595-5g
N-Benzyl-2-bromobenzamide
82082-50-6 98%
5g
£78.00 2025-02-19
abcr
AB245403-1 g
N-Benzyl-2-bromobenzamide, 98%; .
82082-50-6 98%
1g
€105.20 2022-09-01
abcr
AB245403-5 g
N-Benzyl-2-bromobenzamide, 98%; .
82082-50-6 98%
5g
€136.80 2022-09-01
abcr
AB245403-25 g
N-Benzyl-2-bromobenzamide, 98%; .
82082-50-6 98%
25g
€279.00 2022-09-01

N-Benzyl 2-bromobenzamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
1.2 0 °C; rt
참조
Practical Synthesis of Phenanthrid-inones by Palladium-Catalyzed One-Pot C-C and C-N Coupling Reaction: Extending the Substrate Scope to o-Chlorobenzamides
Liu, Hailong; et al, European Journal of Organic Chemistry, 2016, 2016(2), 389-393

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Construction of Functionalized Heterocycles by Palladium- Catalyzed Domino Reactions with Strained Alkenes
Thansandote, Praew Petcharat, 2010, , 72(7),

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Palladium-Catalyzed Annulation of Haloanilines and Halobenzamides Using Norbornadiene as an Acetylene Synthon: A Route to Functionalized Indolines, Isoquinolinones, and Indoles
Thansandote, Praew; et al, Journal of Organic Chemistry, 2009, 74(4), 1673-1678

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C; 18 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors
Denman, Brylon N.; et al, Organometallics, 2023, 42(10), 859-864

합성 방법 5

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  4 h, rt
참조
Synthesis of N-Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature
Sureshbabu, Popuri; et al, Asian Journal of Organic Chemistry, 2022, 11(5),

합성 방법 6

반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  3 h, rt
1.2 Reagents: tert-Butyl hydroperoxide Catalysts: Azobisisobutyronitrile Solvents: Water ;  24 h, 80 °C
참조
AIBN-initiated metal free amidation of aldehydes using N-chloroamines
Vanjari, Rajeshwer; et al, Green Chemistry, 2014, 16(1), 351-356

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Silica Solvents: Toluene ;  24 h, 50 bar, 135 °C
참조
Reductive N-alkylation of primary amides using nickel-nanoparticles
Murugesan, Kathiravan; et al, Tetrahedron, 2021, 102,

합성 방법 8

반응 조건
1.1 Catalysts: (T-4)-(N,N-Diethylbenzenamine)triiodoboron Solvents: Benzene ;  80 °C
참조
Boron Triiodide
Ronald, Rob, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 9

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
참조
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

합성 방법 10

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-3)-[2-[[3,5-Bis(1,1-dimethylethyl)-1H-pyrazol-1-yl-κN2]methyl]-1-ethyl-1H-… ;  24 h, 2 MPa, 110 °C
참조
Carbonylation with the new nitrogen bidentate palladium catalysts
Shi, Li-jun; et al, Fenzi Cuihua, 2011, 25(4), 289-294

합성 방법 11

반응 조건
1.1 Catalysts: (T-4)-(N,N-Diethylbenzenamine)triiodoboron Solvents: Benzene ;  80 °C
참조
Boron Triiodide
Ronald, Rob, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 12

반응 조건
1.1 Catalysts: (T-4)-(N,N-Diethylbenzenamine)triiodoboron Solvents: Benzene ;  80 °C
참조
Boron Triiodide
Ronald, Rob, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 13

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  30 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 60 min, rt
참조
Microwave assisted copper-free Sonogashira coupling/5-exo-dig cycloisomerization domino reaction: access to 3-(phenylmethylene)isoindolin-1-ones and related heterocycles
Hellal, Malik; et al, Tetrahedron Letters, 2011, 52(42), 5508-5511

합성 방법 14

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones
Abe, Takumi; et al, Organic Chemistry Frontiers, 2017, 4(11), 2124-2127

합성 방법 15

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; rt → 0 °C; 5 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
참조
Domino Heck-aza-Michael reactions: a one-pot, sequential three-component approach to 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid
Rolfe, Alan; et al, European Journal of Organic Chemistry, 2008, (31), 5254-5262

합성 방법 16

반응 조건
1.1 Catalysts: Chlorosulfonic acid (silica gel supported) ;  120 min, 100 °C
참조
Efficient and Green Ritter Reaction for the Synthesis of N-(t-Butyl)- and N-Benzylamides from t-Butyl and Benzyl Acetates
Nasr-Esfahani, Masoud; et al, Organic Preparations and Procedures International, 2016, 48(4), 321-327

합성 방법 17

반응 조건
1.1 Reagents: Triphenylphosphine ;  rt; 15 min, 180 °C
참조
Solvent-free protocol for amide bond formation via trapping of nascent phosphazenes with carboxylic acids
Sathishkumar, Murugan; et al, Tetrahedron Letters, 2011, 52(22), 2830-2833

합성 방법 18

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: p-Xylene ;  24 h, 135 °C
참조
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

합성 방법 19

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Dichloromethane ;  5 min, rt
1.2 2 - 6 h, rt
참조
Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C-C bond cleavage
Cheng, Guolin; et al, Chemical Communications (Cambridge, 2018, 54(14), 1726-1729

합성 방법 20

반응 조건
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
참조
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

합성 방법 21

반응 조건
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt Solvents: p-Xylene ;  24 h, 120 °C
참조
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

합성 방법 22

반응 조건
1.1 Solvents: Dichloromethane ;  10 min, rt; 5 min, 80 °C
참조
Microwave-Assisted Acylation of Amines, Alcohols, and Phenols by the Use of Solid-Supported Reagents (SSRs)
Petricci, Elena; et al, Journal of Organic Chemistry, 2004, 69(23), 7880-7887

합성 방법 23

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Cobalt chloride (CoCl2) Solvents: 2,2-Dimethylpropanenitrile ;  24 h, 135 °C
참조
A Versatile Cobalt Catalyst for Secondary and Tertiary Amide Synthesis from Various Carboxylic Acid Derivatives
Kim, Se Eun; et al, Asian Journal of Organic Chemistry, 2016, 5(2), 222-231

합성 방법 24

반응 조건
1.1 Catalysts: (T-4)-(N,N-Diethylbenzenamine)triiodoboron Solvents: Benzene ;  80 °C
참조
Boron Triiodide
Ronald, Rob, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 25

반응 조건
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  24 h, rt
2.1 Reagents: Triphenylphosphine ;  rt; 15 min, 180 °C
참조
Solvent-free protocol for amide bond formation via trapping of nascent phosphazenes with carboxylic acids
Sathishkumar, Murugan; et al, Tetrahedron Letters, 2011, 52(22), 2830-2833

N-Benzyl 2-bromobenzamide Raw materials

N-Benzyl 2-bromobenzamide Preparation Products

N-Benzyl 2-bromobenzamide 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82082-50-6)N-Benzyl 2-bromobenzamide
주문 번호:A864460
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:46
가격 ($):265.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:82082-50-6)N-Benzyl 2-bromobenzamide
A864460
순결:99%
재다:100g
가격 ($):265.0
Email